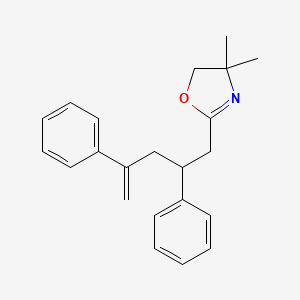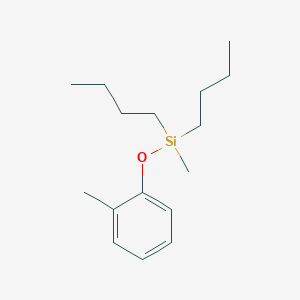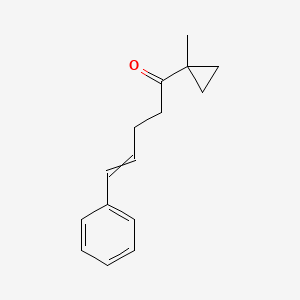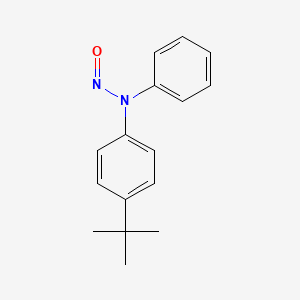
N-(4-tert-Butylphenyl)-N-phenylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-Butylphenyl)-N-phenylnitrous amide is an organic compound that belongs to the class of nitrous amides This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrous amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-N-phenylnitrous amide typically involves the reaction of 4-tert-butylaniline with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diazotization: 4-tert-butylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-tert-Butylphenyl)-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the compound leads to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-Butylphenyl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-tert-Butylphenyl)-N-phenylnitrous amide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-tert-Butylphenyl)hydroxylamine: Similar in structure but with a hydroxylamine group instead of a nitrous amide group.
N-(4-tert-Butylphenyl)amine: Lacks the nitrous amide group, making it less reactive in certain chemical reactions.
Uniqueness
N-(4-tert-Butylphenyl)-N-phenylnitrous amide is unique due to the presence of both the tert-butyl group and the nitrous amide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
59501-36-9 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
N-(4-tert-butylphenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-9-11-15(12-10-13)18(17-19)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI-Schlüssel |
UIPXFHRRZJPZQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



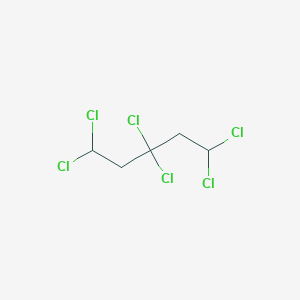
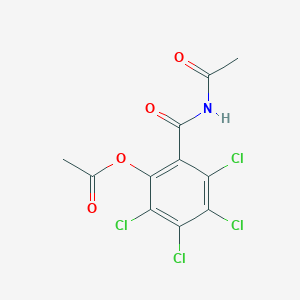
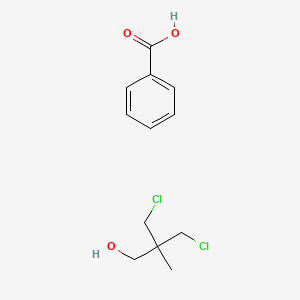
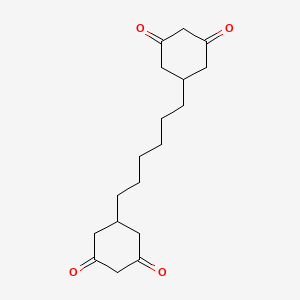

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
